Ethyl, 2,2,2-trifluoro-1-oxo-
Description
Nomenclature and Chemical Structure of Ethyl Trifluoroacetate (B77799)
Ethyl trifluoroacetate is a chemical compound with the molecular formula C4H5F3O2. innospk.com Systematically named ethyl 2,2,2-trifluoroacetate according to IUPAC nomenclature, it is also commonly referred to as trifluoroacetic acid ethyl ester. nih.govnist.gov The structure of the molecule consists of an ethyl group (-CH2CH3) attached to the oxygen atom of a carboxylate group, which in turn is bonded to a trifluoromethyl group (-CF3). This trifluoromethyl group is a key feature, profoundly influencing the compound's chemical reactivity and physical properties.
Chemical Identifiers of Ethyl Trifluoroacetate
| Identifier | Value |
| CAS Number | 383-63-1 |
| PubChem CID | 9794 |
| ChEBI | CHEBI:192463 |
| InChI Key | STSCVKRWJPWALQ-UHFFFAOYSA-N |
Historical Context and Evolution of Systematic Naming
The naming of chemical compounds has evolved to provide a clear and unambiguous system for identification. The development of systematic nomenclature, such as that established by the International Union of Pure and Applied Chemistry (IUPAC), became crucial for precise communication in science, especially for patents and regulatory submissions. acdlabs.com Before the widespread adoption of systematic naming, chemicals were often known by common or trivial names.
The history of fluorine chemistry dates back to the 16th century with the description of fluorite as a flux in metallurgy. wikipedia.orgniscpr.res.in The element fluorine itself was named by Sir Humphry Davy in the early 19th century, deriving from "fluoric acid". wikipedia.orgresearchgate.net The discovery and naming of organofluorine compounds followed as synthetic methods developed. The systematic naming of compounds like ethyl trifluoroacetate, which clearly defines the ethyl ester of trifluoroacetic acid, is a result of the need for precision in a rapidly expanding field of chemistry. acdlabs.com
Significance of Fluorinated Esters in Contemporary Chemical Science
Fluorinated compounds, including fluorinated esters, play a crucial role in modern chemical science due to the unique properties imparted by the fluorine atom. The high electronegativity of fluorine leads to strong carbon-fluorine bonds and significant alterations in the electronic properties of molecules. researchgate.netamericanchemistry.com This can enhance metabolic stability, bioavailability, and binding affinity of drug candidates, making fluorinated compounds highly valuable in medicinal chemistry. researchgate.net
Fluorinated esters like ethyl trifluoroacetate are important intermediates in the synthesis of a wide range of organic compounds. ontosight.ai They are used in the production of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aichemicalbook.com The trifluoroacetyl group, which can be introduced using reagents like ethyl trifluoroacetate, is a valuable protecting group in organic synthesis because it can be easily removed under mild conditions. wikipedia.org
Broad Academic Relevance of Ethyl Trifluoroacetate in Organic Synthesis and Materials Science
Ethyl trifluoroacetate is a versatile reagent and building block in organic synthesis. guidechem.com Its applications are extensive and continue to be an active area of research.
In Organic Synthesis:
Trifluoroacetylation: It is a key reagent for introducing the trifluoroacetyl group into molecules. epa.gov This is particularly useful for the protection of amine groups in the synthesis of complex molecules like peptides. wikipedia.orgacs.org
Synthesis of Heterocycles: Ethyl trifluoroacetate is used in condensation reactions to create a variety of trifluoromethyl-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. guidechem.com
Building Block for Complex Molecules: It serves as a starting material for the synthesis of more complex fluorinated compounds. For instance, it is a precursor in the synthesis of the anti-inflammatory drug Celecoxib. innospk.com It can also be used to synthesize cyclopentenones and furans containing a trifluoromethyl group. sigmaaldrich.com
In Materials Science:
Polymer Chemistry: Fluorinated polymers, often synthesized using fluorinated precursors, exhibit desirable properties such as chemical inertness, thermal stability, and low surface energy. wikipedia.org While direct polymerization of ethyl trifluoroacetate is not common, it serves as a precursor to monomers used in the synthesis of specialty fluoropolymers.
Surface Coatings: The low surface energy of fluorinated compounds makes them suitable for creating hydrophobic and oleophobic surfaces.
Overview of Research Trajectories for Ethyl Trifluoroacetate
Current and future research involving ethyl trifluoroacetate is focused on several key areas:
Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and more efficient ways to utilize ethyl trifluoroacetate in organic synthesis. This includes the development of new catalytic systems for trifluoroacetylation and the discovery of novel reactions where it can serve as a key building block. researchgate.net
Green Chemistry Approaches: There is a growing interest in developing more environmentally friendly methods for the synthesis and application of ethyl trifluoroacetate. This includes the use of greener solvents and catalysts, and improving the atom economy of reactions. google.com
Medicinal Chemistry and Drug Discovery: The unique properties of the trifluoromethyl group continue to make it a valuable addition to potential drug candidates. Research is ongoing to incorporate this group into new therapeutic agents to improve their efficacy and pharmacokinetic profiles. researchgate.net
Advanced Materials: The demand for high-performance materials with specific properties drives research into new fluorinated polymers and materials. Ethyl trifluoroacetate will likely continue to play a role as a precursor in this field.
Physical and Chemical Properties of Ethyl Trifluoroacetate
| Property | Value | Reference |
| Molecular Formula | C4H5F3O2 | innospk.comnih.govnist.gov |
| Molar Mass | 142.08 g/mol | nih.gov |
| Appearance | Colorless liquid | innospk.comwikipedia.org |
| Density | 1.194 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 60-62 °C | sigmaaldrich.com |
| Melting Point | -78 °C | innospk.com |
| Refractive Index | n20/D 1.307 | sigmaaldrich.com |
| Solubility | Sparingly soluble in water | wikipedia.org |
Properties
CAS No. |
6185-26-8 |
|---|---|
Molecular Formula |
C2F3O |
Molecular Weight |
97.02 g/mol |
InChI |
InChI=1S/C2F3O/c3-2(4,5)1-6 |
InChI Key |
WSNDAYQNZRJGMJ-UHFFFAOYSA-N |
Canonical SMILES |
[C](=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Trifluoroacetate
Conventional Esterification Routes
Traditional methods for synthesizing ethyl trifluoroacetate (B77799) often rely on homogenous acid catalysis in batch reactors.
Batch processing remains a common method for the synthesis of ethyl trifluoroacetate, typically involving the reaction of trifluoroacetic acid and ethanol (B145695) in the presence of a strong acid catalyst. guidechem.com
Strong mineral acids, particularly sulfuric acid (H₂SO₄), and organic acids like p-toluenesulfonic acid (PTSA), are effective catalysts for the esterification of trifluoroacetic acid. scirp.org These catalysts accelerate the reaction rate, though their use can present challenges regarding corrosion and waste generation. guidechem.comgoogle.com In a typical batch process, trifluoroacetic acid is reacted with a slight excess of ethanol in the presence of concentrated sulfuric acid. google.com The use of concentrated sulfuric acid also aids in removing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the ester product. google.com Research has shown that using p-toluenesulfonic acid as a catalyst can result in yields of up to 75.9%. semanticscholar.orgscispace.com
One documented method involves heating a mixture of 114 g of trifluoroacetic acid, 138 g of absolute ethanol, and 5 ml of concentrated sulfuric acid at reflux for three hours, yielding 62.5% of ethyl trifluoroacetate. prepchem.com Another approach detailed the use of p-toluenesulfonic acid with a molar ratio of 1:1.5 of trifluoroacetic acid to absolute ethanol, achieving a yield of 75.9%. guidechem.com
| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Yield | Reference |
| Sulfuric Acid | Trifluoroacetic Acid, Absolute Ethanol | - | 62.5% | prepchem.com |
| p-Toluenesulfonic Acid | Trifluoroacetic Acid, Absolute Ethanol | 1:1.5 | 75.9% | semanticscholar.orgguidechem.com |
The synthesis of ethyl trifluoroacetate via acid catalysis follows the Fischer esterification mechanism. This reversible reaction involves the protonation of the carbonyl group of trifluoroacetic acid by the strong acid catalyst. organic-chemistry.orglibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. organic-chemistry.org
The subsequent steps involve the formation of a tetrahedral intermediate, followed by the transfer of a proton to one of the hydroxyl groups, which then leaves as a water molecule. chemistrytalk.org The final step is the deprotonation of the resulting protonated ester to yield ethyl trifluoroacetate. To achieve high yields, it is often necessary to remove the water as it is formed or use an excess of one of the reactants to shift the equilibrium to the product side. organic-chemistry.orglibretexts.org
An alternative conventional route to ethyl trifluoroacetate involves the use of sodium trifluoroacetate. wikipedia.org In this method, anhydrous sodium trifluoroacetate is treated with a cold mixture of absolute ethanol and concentrated sulfuric acid. prepchem.com The reaction mixture is allowed to stand at room temperature before being heated to distill off the ethyl trifluoroacetate product. prepchem.com This process can achieve a high yield of 90%. prepchem.com
A specific preparation involves treating 170 g of anhydrous sodium trifluoroacetate with a mixture of 140 g of absolute ethanol and 160 g of concentrated sulfuric acid. prepchem.com After standing for three hours at room temperature, the mixture is heated, and the product is distilled off. prepchem.com
Acid-Catalyzed Approaches in Batch Processes
Advanced and Environmentally Conscious Synthetic Strategies
In response to the environmental drawbacks of conventional methods, which include the generation of acidic waste, research has focused on developing greener synthetic routes. guidechem.com
The use of solid acid catalysts, such as strongly acidic cation-exchange resins, offers a more environmentally benign alternative to homogenous acid catalysts. scirp.org These resins, like Amberlyst-15, can be easily separated from the reaction mixture and potentially reused, minimizing waste generation. scirp.orgresearchgate.net
In this process, trifluoroacetic acid and ethanol are reacted in the presence of a strong acidic cation exchange resin, such as D072 resin or Amberlyst-15. guidechem.comresearchgate.netgoogle.com The reaction is typically carried out at a temperature of 40-50°C. google.comchemicalbook.com Ethanol is added dropwise, and the water produced is removed to drive the reaction to completion. google.comchemicalbook.com This method has been reported to achieve yields of over 95%. google.comchemicalbook.com For instance, the use of D072 strong acidic cation exchange resin with trifluoroacetic acid and absolute ethanol has been reported to yield 93.7% of ethyl trifluoroacetate. guidechem.com
| Catalyst | Reactants | Temperature | Yield | Reference |
| D072 Resin | Trifluoroacetic Acid, Ethanol | 40-50°C | >95% | google.com |
| D072 Resin | Trifluoroacetic Acid, Absolute Ethanol | - | 93.7% | guidechem.com |
Heterogeneous Catalysis Using Ion-Exchange Resins
Application of Strong Acidic Cation Exchange Resins
A prominent modern method for synthesizing ethyl trifluoroacetate involves the use of strong acidic cation exchange resins as heterogeneous catalysts. researchgate.netgoogle.com This technique offers several advantages over traditional homogeneous catalysis, including simplified production processes, reduced equipment corrosion, and minimized effluent discharge. google.com The resin, typically a polymer matrix functionalized with sulfonic acid groups, effectively catalyzes the esterification of trifluoroacetic acid with ethanol. google.com
The process generally involves reacting trifluoroacetic acid and ethanol at a controlled temperature, typically between 40-50°C. wikipedia.orgchemicalbook.com Ethanol is added dropwise, followed by a period of heating and reflux to separate the water-ethanol mixture as it forms, driving the reaction to completion. chemicalbook.com Yields for this method are reported to be high, often exceeding 95%, with the final product achieving a purity of over 99.5% after a simple purification step involving a water wash to remove residual ethanol. wikipedia.orgchemicalbook.com This method omits the need for separate drying and filtration devices often required in conventional processes. chemicalbook.com
| Parameter | Value |
|---|---|
| Reactant 1 | Trifluoroacetic Acid (360g) |
| Reactant 2 | 95% Ethanol (310g) |
| Catalyst | D72 Resin (200g) |
| Temperature | 40-50°C |
| Procedure | Dropwise addition of ethanol, followed by reflux and distillation. |
| Yield | >95% |
| Final Product Purity | >99.5% (after water wash) |
Continuous Flow Synthesis and Reaction Engineering Optimization
The process involves initially charging a reactor with ethanol and heating it to a specific temperature (e.g., 20-40°C). Trifluoroacetyl chloride gas is then introduced at a controlled rate. After an initial reaction period, ethanol is added dropwise continuously while the temperature is gradually increased. The ethyl trifluoroacetate produced is distilled off, and the hydrogen chloride gas by-product is absorbed. This approach can achieve high purity (up to 99.05%) and yields (up to 97.75%).
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Initial Reaction Temp. | 35°C | 20°C | 40°C |
| Final Reaction Temp. | 60°C | - | - |
| Ethanol Drop Rate | 0.22 g/min | 0.2 g/min | 0.35 g/min |
| Reaction Time | 360 min | 360 min | 145 min |
| Purity | 98.51% | 99.05% | 98.52% |
| Yield | 96.0% | 97.75% | 97.43% |
Electrosynthesis of Ethyl Trifluoroacetate
The direct synthesis of ethyl trifluoroacetate via electrochemical methods is not a widely documented approach in the available scientific literature. Instead, ethyl trifluoroacetate is more commonly reported as a starting material or precursor in the electrosynthesis of other fluorinated compounds. For example, it is used in the two-step electrosynthesis of trifluoroacetyltrimethylsilane and in non-defluorinative electrochemical silylation to produce an ethyltrimethylsilyl ketal. researchgate.netsigmaaldrich.com This indicates that while electrosynthesis is a relevant technique within the broader chemistry of fluorinated compounds, its application for the direct production of ethyl trifluoroacetate from precursors like trifluoroacetic acid and ethanol has not been established as a primary synthetic route.
Alternative Precursor Chemistry: Trifluoroacetyl Halides
An important alternative to the esterification of trifluoroacetic acid is the use of trifluoroacetyl halides, such as trifluoroacetyl chloride, as precursors. wikipedia.org This method involves reacting the trifluoroacetyl halide directly with ethanol. chemicalbook.com A key advantage of this route is that it can circumvent the use of highly corrosive trifluoroacetic acid, potentially lowering the material requirements for the reaction equipment. researchgate.net
The reaction between trifluoroacetyl chloride and ethanol produces ethyl trifluoroacetate and hydrogen chloride (HCl) gas. chemicalbook.com The process can be optimized using reactive distillation, where the product is distilled off as it forms, achieving high purity and yields of approximately 97-98%. chemicalbook.com In some variations, an amine compound like pyridine is used as an acid-binding agent to neutralize the HCl by-product, which simplifies the process and allows for the recycling of the resulting amine-hydrohalide complex. researchgate.net This approach avoids the generation of waste acid and waste catalyst. researchgate.netgoogle.com
| Parameter | Value |
|---|---|
| Reactant 1 | Ethanol (88g) |
| Reactant 2 | Trifluoroacetyl Chloride Gas |
| Feed Rate (Reactant 2) | 2 g/min |
| Reaction Temperature | 35°C, gradually increased to 58°C |
| Reaction Time | 160 min (distillation phase) |
| Purity | 97.93% |
| Yield | 97.86% |
Sustainable Approaches in Ethyl Trifluoroacetate Production
Sustainability in chemical manufacturing focuses on increasing efficiency while minimizing environmental impact. For ethyl trifluoroacetate production, this involves managing waste streams and improving the lifecycle of catalysts.
A significant step towards sustainable production of ethyl trifluoroacetate is the replacement of traditional catalysts like concentrated sulfuric acid with heterogeneous alternatives. researchgate.net The use of sulfuric acid generates a large amount of acidic wastewater, which is difficult and costly to treat. researchgate.net In contrast, methods employing strong acidic cation exchange resins significantly reduce the generation of such waste streams. researchgate.netgoogle.com
Furthermore, by-product management is crucial. In the synthesis route using trifluoroacetyl halides and an amine compound, the amine-hydrohalide by-product can be recovered and recycled, eliminating a potential waste stream. researchgate.net Another key aspect of waste minimization is the recovery and reuse of excess reactants. In resin-catalyzed processes, dilute ethanol recovered from the reaction and purification steps can be rectified to obtain 95% ethanol, which is then reused in subsequent batches, effectively reducing production costs and waste. chemicalbook.com
Recovery and Purification Strategies for Trifluoroacetic Acid from Aqueous Mixtures
Trifluoroacetic acid (TFA) is a highly stable and water-miscible compound, which makes its recovery from aqueous solutions challenging. iosrjournals.org The formation of a high-boiling azeotrope with water further complicates separation by simple distillation. iosrjournals.orggoogle.comresearchgate.net Consequently, various strategies have been developed to efficiently recover and purify TFA from aqueous mixtures.
One common approach involves breaking the azeotrope by adding a dehydrating agent. Concentrated sulfuric acid or fuming sulfuric acid (oleum) can be added to the TFA-water azeotrope. iosrjournals.orggoogle.com The sulfuric acid binds with water, allowing for the distillation of substantially anhydrous trifluoroacetic acid. iosrjournals.orggoogle.com
Reactive distillation is another effective technique for TFA recovery. tandfonline.comresearchgate.net This method involves the esterification of TFA with an alcohol, such as 2-propanol, within a distillation column. researchgate.net The resulting ester, which is less soluble in water and has a different boiling point, can be more easily separated from the aqueous phase. tandfonline.com
Extraction methods have also been employed for TFA recovery. Anion-exchange disks can be used to quantitatively recover TFA from environmental water samples. acs.orgnih.gov In this process, the aqueous sample is passed through the disk, where the trifluoroacetate anion is retained. acs.orgnih.gov The TFA can then be eluted and further processed. acs.orgnih.gov For saline samples where competing anions interfere with recovery, a preliminary liquid-liquid extraction may be necessary. acs.orgnih.gov Another extraction-based approach involves the formation of a water-insoluble adduct with an organic base like dicyclohexylamine. iosrjournals.org This adduct can be separated and then treated with a strong acid to regenerate the TFA. iosrjournals.org
For the removal of TFA from water, particularly at low concentrations, adsorption methods using modified activated carbon have shown promise. tappwater.conih.gov Surface-modified activated carbon can selectively adsorb TFA from water, even in the presence of other inorganic anions. nih.gov An electro-assisted desorption process can then be used to release the TFA and regenerate the adsorbent. nih.gov
The following table summarizes various recovery and purification strategies for trifluoroacetic acid from aqueous mixtures:
| Method | Principle | Key Reagents/Materials | Advantages | Limitations |
| Azeotropic Distillation with Dehydrating Agent | Breaking the TFA-water azeotrope | Concentrated Sulfuric Acid, Oleum | High purity of recovered TFA google.com | Use of corrosive and hazardous reagents |
| Reactive Distillation | In-situ esterification and separation | Alcohol (e.g., 2-propanol) | Process intensification, potential for continuous operation researchgate.net | Requires careful control of reaction and distillation parameters |
| Anion-Exchange Extraction | Ion exchange | Anion-exchange disks/resins | Effective for low concentrations, quantitative recovery acs.orgnih.gov | Interference from competing anions in saline water acs.orgnih.gov |
| Adduct Formation | Formation of a water-insoluble salt | Dicyclohexylamine | High recovery yield (98%) iosrjournals.org | Requires subsequent steps to regenerate TFA |
| Adsorption | Selective adsorption onto a solid phase | Surface-modified activated carbon | Effective for trace amounts, potential for on-site regeneration nih.gov | Adsorbent capacity and regeneration efficiency are key factors |
Reactivity and Fundamental Reaction Mechanisms of Ethyl Trifluoroacetate
Trifluoroacetylation Reactions: Mechanistic Insights and Regioselectivity
Nucleophilic Acylation and Trifluoroacetylation Processes
Trifluoroacetylation is a chemical process where a trifluoroacetyl group is introduced into a molecule. Ethyl trifluoroacetate (B77799) is a key reagent in this process, particularly for the protection of amine groups. wikipedia.org The trifluoroacetyl group can be easily removed under mild conditions, making it a valuable tool in organic synthesis. wikipedia.org
The reaction of ethyl trifluoroacetate with amines to form trifluoroacetylated amines is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. This is followed by the elimination of an ethoxide ion, resulting in the formation of a stable amide bond.
Catalytic Promotion of Trifluoroacetylation (e.g., 4-Dimethylaminopyridine)
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for a wide range of reactions, including esterifications and acylations. wikipedia.orgcommonorganicchemistry.com It significantly accelerates the trifluoroacetylation of alcohols and amines. commonorganicchemistry.comnih.gov The catalytic activity of DMAP is attributed to its ability to form a highly reactive N-acylpyridinium intermediate.
The mechanism of DMAP-catalyzed acylation involves the initial reaction of DMAP with the acylating agent, in this case, ethyl trifluoroacetate, to form an acetylpyridinium ion. This intermediate is much more reactive towards nucleophiles than the original ester. The alcohol or amine then attacks the acetylpyridinium ion, leading to the formation of the desired ester or amide and regenerating the DMAP catalyst. wikipedia.orgnih.gov Theoretical and experimental studies have shown that the reaction proceeds via a nucleophilic catalysis pathway, which is energetically more favorable than a base-catalyzed pathway. nih.gov
Mechanistic Aspects of Amine Trifluoroacetylation as a Protecting Group Strategy
The trifluoroacetyl group is a widely used protecting group for amines in organic synthesis. wikipedia.org Ethyl trifluoroacetate is a powerful reagent for the selective protection of primary amines in the presence of secondary amines. lookchem.com This selectivity is based on the steric and electronic effects of the substrate amines. lookchem.com
The trifluoroacetylation of amines can be achieved by direct reaction with trifluoroacetic acid in the presence of activating agents like triphosgene (B27547) and triethylamine. google.com This method allows for the protection of primary and secondary amines under mild conditions. google.com The trifluoroacetyl group can be subsequently removed under mild conditions, such as treatment with ethanol (B145695), to regenerate the free amine. google.com
A notable mechanism in solid-phase peptide synthesis involves the transfer of a trifluoroacetyl group from a resin-bound trifluoroacetoxymethyl group to the amino group of a peptide. pnas.org This intramolecular aminolysis occurs during the neutralization step of the synthesis cycle. pnas.org
Carbon-Carbon Bond Forming Reactions
Claisen Condensation Reactions Initiated by Ethyl Trifluoroacetate
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. openstax.orgmasterorganicchemistry.com When an ester with an α-hydrogen is treated with a base like sodium ethoxide, it can be converted into a β-keto ester. openstax.org Ethyl trifluoroacetate is a common reactant in these condensations. capes.gov.brgoogle.comgoogle.com
The mechanism is similar to the aldol (B89426) condensation and involves the nucleophilic addition of an ester enolate to the carbonyl group of a second ester molecule. openstax.org A key difference is that the tetrahedral intermediate formed in the Claisen condensation eliminates an alkoxide leaving group to yield an acyl substitution product. openstax.org Using a full equivalent of base is necessary as the resulting β-keto ester has a highly acidic proton that is abstracted by the base, driving the reaction to completion. openstax.org
Synthesis of β-Diketones Bearing Perfluorinated Alkyl Groups
A significant application of the Claisen condensation with ethyl trifluoroacetate is the synthesis of β-diketones containing perfluorinated alkyl groups. nih.govbeilstein-journals.org These compounds are valuable ligands in coordination chemistry and have applications in materials science. nih.govbeilstein-journals.org
For example, the reaction of ethyl trifluoroacetate with a ketone in the presence of a base like sodium ethoxide yields a β-diketone with a trifluoromethyl group. guidechem.com A well-known example is the synthesis of 2-thenoyltrifluoroacetone (B1682245) (Htta) through the Claisen condensation of 2-acetylthiophene (B1664040) and ethyl trifluoroacetate. nih.govbeilstein-journals.org Similarly, the condensation of ethyl trifluoroacetate with ethyl acetate (B1210297) produces ethyl trifluoroacetoacetate, a useful building block in organic synthesis. guidechem.com The general procedure often involves purification of the resulting β-diketones through the formation of their copper chelates. nih.govbeilstein-journals.orgmdpi.com
Interactive Data Table: Examples of β-Diketone Synthesis
Tandem Processes: Claisen Condensation and Retro-Claisen C-C Bond Cleavage for Trifluoromethyl Ketone Synthesis
A highly effective method for the synthesis of trifluoromethyl ketones (TFMKs) involves a tandem sequence of Claisen condensation followed by a retro-Claisen carbon-carbon bond cleavage. nih.govorganic-chemistry.org In this process, enolizable alkyl phenyl ketones react with ethyl trifluoroacetate in the presence of a strong base, such as sodium hydride (NaH). nih.govorganic-chemistry.org This reaction does not yield the typical β-diketone products expected from a standard Claisen condensation. nih.govresearchgate.net Instead, it leads to the formation of trifluoromethyl ketones and ethyl benzoate (B1203000) through an exchange process. organic-chemistry.org
The mechanism begins with the deprotonation of the enolizable ketone by the strong base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent elimination of the ethoxide ion initially forms a 1,3-dicarbonyl intermediate. organic-chemistry.org However, under the reaction conditions, this intermediate undergoes a retro-Claisen cleavage, which is driven by the stability of the resulting trifluoromethyl ketone. organic-chemistry.org The choice of a strong base like NaH, potassium hydride (KH), or n-butyllithium (n-BuLi) and an aprotic solvent such as tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), or benzene (B151609) is crucial for high yields and selectivity. organic-chemistry.org This method is advantageous due to its operational simplicity, use of readily available starting materials, and its applicability to the synthesis of various perfluoroalkyl ketones with excellent yields. nih.govorganic-chemistry.org
Condensation with Active Methylene (B1212753) Compounds (e.g., Esters, Ketones, Nitriles with Alpha-Hydrogens)
Ethyl trifluoroacetate readily undergoes condensation reactions with a variety of active methylene compounds, which are characterized by the presence of a CH₂ group flanked by two electron-withdrawing groups. These include esters, ketones, and nitriles that possess alpha-hydrogens. guidechem.com A classic example is the Claisen condensation of ethyl trifluoroacetate with ethyl acetate, which is a key step in the production of ethyl trifluoroacetoacetate. guidechem.comgoogle.com This reaction is typically carried out in the presence of a strong base like sodium ethoxide. guidechem.comgoogle.com The resulting ethyl trifluoroacetoacetate is a valuable intermediate for synthesizing a range of fluorine-containing compounds, including heterocyclic pharmaceuticals and agrochemicals. guidechem.comgoogle.com
The general mechanism involves the deprotonation of the active methylene compound by the base to generate a carbanion. This carbanion then attacks the carbonyl carbon of ethyl trifluoroacetate, leading to a tetrahedral intermediate which subsequently eliminates an ethoxide ion to form the condensation product. The presence of the trifluoromethyl group in ethyl trifluoroacetate enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.
Organometallic Reagent Reactivity with Ethyl Trifluoroacetate
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that react with ethyl trifluoroacetate to form trifluoromethyl ketones. chemicalbook.comacs.orglibretexts.orgacs.org The reaction proceeds through the nucleophilic addition of the organometallic reagent to the carbonyl group of the ester. This forms a stable tetrahedral intermediate. chemicalbook.comacs.org Unlike reactions with typical esters that can lead to tertiary alcohols via a second addition, the reaction with ethyl trifluoroacetate can often be controlled to stop at the ketone stage. researchgate.net
The stability of the hemiacetal intermediate is a key factor. Under carefully controlled conditions, particularly at low temperatures, this intermediate can be isolated or selectively react to give the desired ketone upon workup. acs.org The choice of solvent is also important; ethers like diethyl ether or THF are commonly used as they stabilize the organometallic reagent. libretexts.org However, the scope of this reaction can be limited by the high reactivity of the organometallic reagents, which may require specific substrate-dependent conditions. researchgate.net
Table 1: Reactivity of Organometallic Reagents with Ethyl Trifluoroacetate
| Organometallic Reagent | Product | Key Conditions | Reference |
|---|---|---|---|
| Phenylmagnesium bromide (PhMgBr) | 1,1,1-Trifluoro-2-phenyl-2-ethanone | Low temperature | acs.org |
| Phenyllithium (PhLi) | 1,1,1-Trifluoro-2-phenyl-2-ethanone | Low temperature | acs.org |
Transesterification Reactions Involving Ethyl Trifluoroacetate
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. Ethyl trifluoroacetate can undergo transesterification to produce other trifluoroacetate esters. For instance, the conversion of ethyl trifluoroacetate to methyl trifluoroacetate (MTFA) can be achieved using methanol (B129727) in the presence of a catalyst. researchgate.nettandfonline.com
Solid acid catalysts, such as the ion-exchange resin Amberlyst-15, have been effectively used for this purpose. researchgate.nettandfonline.com The reaction can be performed in a packed bed reactor to achieve higher conversions, with reports of up to 76% conversion in 5 hours. researchgate.nettandfonline.com This method offers advantages over direct esterification, including potentially higher conversions at lower temperatures and easier removal of the ethanol byproduct. researchgate.net The resulting methyl trifluoroacetate is an important intermediate in the manufacturing of various pharmaceuticals and agricultural chemicals. researchgate.nettandfonline.com
Table 2: Transesterification of Ethyl Trifluoroacetate to Methyl Trifluoroacetate
| Catalyst | Reactor Type | Conversion (%) | Time (h) | Reference |
|---|---|---|---|---|
| Amberlyst-15 | Batch Reactor | ~38 | 3 | tandfonline.com |
Metathesis Reactions
Trifluoroacetic Ester/Ketone Metathesis for Trifluoromethyl Ketone Formation
A notable metathesis reaction involving ethyl trifluoroacetate is the exchange reaction with alkyl aryl ketones to form trifluoromethyl ketones. sigmaaldrich.com This reaction, promoted by a base like sodium hydride, is essentially a tandem Claisen condensation followed by a retro-Claisen cleavage, as detailed in section 3.2.1.2. nih.gov The process effectively swaps the ethyl ester group of ethyl trifluoroacetate with the alkyl group of the ketone, yielding a trifluoromethyl ketone and an ethyl ester of the corresponding carboxylic acid. organic-chemistry.org
Nucleophilic Substitution Pathways
The trifluoroacetyl group is a useful protecting group for amines in organic synthesis because it can be readily removed under mild conditions. wikipedia.org Ethyl trifluoroacetate is employed as a reagent for the trifluoroacetylation of amines. sigmaaldrich.com This reaction proceeds via a nucleophilic substitution pathway where the amine acts as the nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of a trifluoroacetamide (B147638) and ethanol.
Furthermore, the triflate anion (CF₃SO₃⁻), though generally considered a weak nucleophile, can participate in nucleophilic substitution reactions. nih.gov While not a direct reaction of ethyl trifluoroacetate itself, it highlights the nucleophilic potential of related trifluoromethyl-containing species. The high electrophilicity of the carbonyl carbon in ethyl trifluoroacetate, due to the electron-withdrawing trifluoromethyl group, makes it susceptible to attack by a wide range of nucleophiles. wikipedia.org
Hydrolysis Reaction Mechanisms of Trifluoroacetate Esters
The hydrolysis of trifluoroacetate esters, a class of reactions with significant industrial and synthetic relevance, has been the subject of detailed mechanistic investigation. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique reactivity to the ester carbonyl, influencing both the kinetics and thermodynamics of the cleavage process. The following sections delve into the fundamental mechanisms governing the hydrolysis of these esters, with a particular focus on ethyl trifluoroacetate.
Kinetic and Thermodynamic Aspects of Hydrolysis
In contrast, tertiary esters like t-butyl trifluoroacetate are believed to react through a unimolecular alkyl-oxygen fission (SN1) mechanism, evidenced by a significantly higher enthalpy of activation (about 15 kcal/mol higher) and a much more positive entropy of activation (about 50 e.u. more positive) compared to primary and secondary esters. cdnsciencepub.com
The thermodynamic parameters of activation for the neutral hydrolysis of several alkyl trifluoroacetates in water have been determined, providing insight into the transition state of the reaction. cdnsciencepub.com These values are consistent with the proposed BAC2 mechanism for ethyl trifluoroacetate. cdnsciencepub.com
| Ester (CF₃COOR) | ΔH* (kcal/mol) | ΔS* (cal/mol·deg) |
|---|---|---|
| Methyl trifluoroacetate | 10.9 | -31.5 |
| Ethyl trifluoroacetate | 11.2 | -33.8 |
| Isopropyl trifluoroacetate | 10.6 | -37.4 |
| t-Butyl trifluoroacetate | 26.1 | +13.9 |
Data sourced from a study on the neutral hydrolysis of alkyl trifluoroacetates. cdnsciencepub.com
Furthermore, for ethyl trifluoroacetate, sufficient rate data has allowed for the calculation of the heat capacity of activation (ΔCp*), which was found to be approximately -63 cal/mol·deg. cdnsciencepub.com This value is more negative than that observed for the hydrolysis of structurally related sulfonates, a difference attributed to the intrinsic characteristics of the BAC2 mechanism. cdnsciencepub.com
Role of Water and Solvation in Ester Cleavage
The role of water in the hydrolysis of trifluoroacetate esters is not merely that of a bulk solvent but an active participant in the reaction mechanism. For the neutral hydrolysis of ethyl trifluoroacetate, the solvent isotope effect (kH₂O/kD₂O) provides strong evidence for the involvement of water in the rate-determining step. cdnsciencepub.com The observed values are characteristic of spontaneous BAC2 processes. cdnsciencepub.com
| Ester (CF₃COOR) | Solvent Isotope Effect (kH₂O/kD₂O) at 25°C |
|---|---|
| Methyl trifluoroacetate | 3.8 |
| Ethyl trifluoroacetate | 3.6 |
| Isopropyl trifluoroacetate | 3.4 |
Data sourced from a study on the neutral hydrolysis of alkyl trifluoroacetates. cdnsciencepub.com
In base-catalyzed hydrolysis of aryl trifluoroacetates, studies suggest a mechanism involving a general base-catalyzed addition of a water molecule. acs.orgacs.orgfigshare.com In this pathway, a water molecule acts as the nucleophile, attacking the carbonyl carbon, while another species (like a buffer base or another water molecule) acts as a general base, deprotonating the attacking water molecule in the transition state. acs.org Kinetic isotope effects for the water-catalyzed reaction of aryl trifluoroacetates are around 2.3-2.5, indicating that proton transfer is part of the rate-determining step. acs.orgacs.org Despite the significant stabilization of the tetrahedral intermediate by the trifluoromethyl group, the reaction is thought to proceed without an intermediate of finite lifetime. acs.orgfigshare.com
Computational studies on the hydrolysis of related esters, such as p-nitrophenyl trifluoroacetate and S-ethyl trifluorothioacetate, have further illuminated the critical role of solvation and water networks. mdpi.comresearchgate.netnih.gov These studies show that structured water networks can effectively catalyze the reaction by stabilizing charge and lowering activation energies. mdpi.comnih.gov For instance, calculations on p-nitrophenyl trifluoroacetate hydrolysis in acetonitrile (B52724) suggest a transition state involving a cyclic network of three water molecules. mdpi.com The formation of these water structures can significantly decrease the enthalpy required for the reaction. mdpi.com The efficiency of the leaving group is a major factor influencing the rate-determining step in these hydrolysis reactions. mdpi.comresearchgate.net
Applications of Ethyl Trifluoroacetate in Advanced Organic Synthesis
Synthesis of Fluorinated Organic Compounds
Ethyl trifluoroacetate (B77799) serves as a key intermediate and reagent in the preparation of a wide array of fluorinated organic compounds. chemimpex.comwikipedia.org It is frequently employed for the strategic introduction of fluorine-containing moieties into complex molecules. nbinno.com
Strategic Introduction of the Trifluoromethyl Group into Complex Molecular Scaffolds
The incorporation of a trifluoromethyl group (-CF3) is a critical strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. illinois.educhemrxiv.org The -CF3 group is highly electronegative, hydrophobic, and metabolically stable, properties that can significantly improve a molecule's potency and bioavailability. nih.govmdpi.com Ethyl trifluoroacetate is a readily available and efficient reagent for introducing this crucial functional group. researchgate.net
Recent synthetic efforts have focused on methods for the direct installation of the trifluoromethyl group at later stages of a synthesis, and ethyl trifluoroacetate plays a role in these strategies. illinois.edu It can be used to create more complex trifluoromethyl-containing building blocks, which are then incorporated into larger molecular scaffolds. For instance, its Claisen condensation product with ethyl acetate (B1210297), ethyl trifluoroacetoacetate, is a versatile precursor for creating intricate fluorinated molecules. guidechem.comnbinno.com
Preparation of Trifluoromethyl Ketones and Perfluoroalkyl Ketones
Ethyl trifluoroacetate is a valuable precursor for the synthesis of trifluoromethyl ketones, which are important intermediates in organic synthesis and potential enzyme inhibitors. nih.govresearchgate.net A primary method involves the reaction of ethyl trifluoroacetate with organometallic reagents, such as Grignard reagents. This reaction proceeds by adding one equivalent of the Grignard reagent to an ether solution of ethyl trifluoroacetate at low temperatures (e.g., -78 °C). acs.org Upon warming and aqueous workup, good yields of the corresponding trifluoromethyl ketones are obtained, generally without the formation of tertiary alcohol byproducts that can result from a second addition of the organometallic reagent. acs.org
The stability of the intermediate tetrahedral adduct is key to the success of this transformation, preventing over-addition and leading to high yields of the desired ketone. acs.org
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 2,2,2-Trifluoro-1-phenylethanone | 88 |
| 2 | 4-Methylphenylmagnesium bromide | 2,2,2-Trifluoro-1-(p-tolyl)ethanone | 85 |
| 3 | 4-Methoxyphenylmagnesium bromide | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | 89 |
| 4 | 2-Thienylmagnesium bromide | 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanone | 70 |
| 5 | Propylmagnesium bromide | 1,1,1-Trifluoropentan-2-one | 81 |
This table presents the yields for the synthesis of various trifluoromethyl ketones from the reaction of Grignard reagents with ethyl trifluoroacetate. acs.org
Other methods include trifluoroacetic ester/ketone metathesis with alkyl aryl ketones and direct trifluoromethylation of carboxylic esters using reagents like trimethyl(trifluoromethyl)silane, highlighting the broad utility of trifluoroacetate esters in accessing these important ketones. nih.govomanchem.com
Synthesis of Trifluoromethylated Cyclopentenones and Furans
Ethyl trifluoroacetate is instrumental in a two-step protocol for synthesizing trifluoromethylated cyclopentenones and furans from readily available conjugated ynones. nih.gov This method involves the reductive introduction of a fluorine-containing carbon block followed by intramolecular cyclization. nih.gov
The key step is the carbon-carbon bond formation initiated by a magnesium-promoted reduction, where ethyl trifluoroacetate serves as the trifluoromethyl source. nih.gov This represents a significant use of ethyl trifluoroacetate for trifluoroacetylation, particularly to electron-deficient carbon atoms. nih.gov The reaction pathway can be directed towards either cyclopentenones or furans depending on the specific reaction conditions and the structure of the starting ynone. omanchem.comnih.gov
Synthesis of o-Fluorinated Trifluoroacetophenones from Substituted Fluorobenzenes
Ethyl trifluoroacetate can be utilized in the preparation of o-fluorinated trifluoroacetophenones from substituted fluorobenzenes. omanchem.com This transformation allows for the direct introduction of a trifluoroacetyl group onto a fluorinated aromatic ring, providing access to a class of compounds with potential applications in medicinal and materials chemistry. The reaction typically involves the activation of the fluorobenzene (B45895) substrate and subsequent acylation with ethyl trifluoroacetate.
Trifluoromethylation of Aromatic and Heterocyclic Aromatic Halides
While direct trifluoromethylation using ethyl trifluoroacetate is less common, its corresponding salts, such as potassium trifluoroacetate (CF3CO2K), are effective and low-cost reagents for the trifluoromethylation of aromatic and heteroaromatic halides. nih.gov This copper-mediated cross-coupling reaction is a powerful tool for introducing the CF3 group into diverse molecular structures. nih.gov
The process often utilizes a flow chemistry system, which allows for rapid reaction times (minutes) and high yields of a broad spectrum of trifluoromethylated compounds. nih.govnih.govsemopenalex.org This method is advantageous as it employs a stable, easy-to-handle, and cost-effective CF3 source. nih.gov The reaction is applicable to both aryl iodides and bromides, as well as various heterocyclic systems, which are prevalent in pharmaceuticals. guidechem.comorganic-chemistry.org
Role in Heterocyclic Compound Synthesis
Ethyl trifluoroacetate is a cornerstone in the synthesis of fluorine-containing heterocyclic compounds. guidechem.com It can be condensed with compounds containing α-hydrogens, such as esters, ketones, and nitriles, to form complex trifluoromethylated heterocycles. guidechem.com
A key intermediate derived from ethyl trifluoroacetate is ethyl 4,4,4-trifluoroacetoacetate, formed via a Claisen condensation with ethyl acetate. guidechem.comnbinno.com This β-ketoester is a highly versatile building block for a wide range of heterocyclic systems due to its unique reactivity. nbinno.comresearchgate.net It participates in multicomponent reactions with carbonyl compounds and various nucleophilic reagents to produce derivatives of:
Pyridine
Pyrimidine
Pyrazole (B372694) guidechem.com
Pyran
Dioxane
Isoxazole
For example, the reaction of ethyl trifluoroacetoacetate with 3-chloro-2-pyridinylhydrazine can be used to synthesize an intermediate for the insecticide chlorantraniliprole. guidechem.com Similarly, multicomponent reactions involving ethyl 4,4,4-trifluoroacetoacetate, amines, and carbonyl compounds are employed to construct complex, polycyclic azaheterocyclic structures. researchgate.net
| Reagents | Heterocyclic System |
| Ethyl 4,4,4-trifluoroacetoacetate, Aldehyde, (Thio)urea | Tetrahydropyrimidines |
| Ethyl 4,4,4-trifluoroacetoacetate, 3-Aminopyrazole, Isatin | Spiro[indoline-pyrazolo[3,4-b]pyridine] |
| Ethyl 4,4,4-trifluoroacetoacetate, Cycloheptanone, 1,2-Diamines | Cyclohepta-annulated Imidazo[1,2-a]pyridin-5-ones |
| Ethyl 4,4,4-trifluoroacetoacetate, Cycloheptanone, 1,2-Aminoalcohols | Cyclohepta-annulated Oxazolo[3,2-a]pyridin-5-ones |
This table showcases various heterocyclic systems synthesized using ethyl 4,4,4-trifluoroacetoacetate, a key derivative of ethyl trifluoroacetate, in multicomponent reactions. researchgate.net
Formation of Nitrogen-Containing Heterocycles (e.g., 1,2,4-Triazoles, Pyridines, Pyrimidines, Pyrroles)
Ethyl trifluoroacetate is a key precursor for constructing a variety of nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals.
1,2,4-Triazoles: ETFA is instrumental in synthesizing triazole-containing structures. For instance, it is a key reagent in the preparation of an intermediate for Sitagliptin, a well-known anti-diabetic drug. In this synthesis, piperazine hydrazone is reacted with ethyl trifluoroacetate to form N-[(2Z)-piperazine-2-ylidene]trifluoroacetyl hydrazine (B178648). This intermediate then undergoes cyclization to form the triazolopyrazine core of the final active pharmaceutical ingredient (API) google.com.
Pyridines and Pyrimidines: The trifluoromethyl group is a common substituent in bioactive pyridine and pyrimidine derivatives. Ethyl trifluoroacetate and its derivatives, such as ethyl trifluoroacetoacetate, are frequently used starting materials for introducing this moiety. For example, various 2-amino-4-phenyl-6-(trifluoromethyl)pyrimidine and 2-amino-6-t-butyl-4-(trifluoromethyl)pyrimidine derivatives can be synthesized using ETFA-derived building blocks chemicalbook.com. The synthesis often involves condensation reactions where the trifluoroacetyl group of ETFA or a related intermediate directs the formation of the heterocyclic ring.
Pyrroles: While direct condensation of ethyl trifluoroacetate in classical pyrrole syntheses is less common, its utility lies in the trifluoroacetylation of pyrrole precursors or derivatives. The trifluoroacetyl group can be used as a protective group for amines or to activate adjacent positions for further functionalization, facilitating the construction of complex pyrrole-containing molecules.
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized Using Ethyl Trifluoroacetate
| Heterocycle Class | Specific Example | Role of Ethyl Trifluoroacetate | Reference |
|---|---|---|---|
| 1,2,4-Triazoles | 3-(trifluoromethyl)-5,6,7,8-tetrahydro arborpharmchem.comresearchgate.netnbinno.comtriazolo[4,3-a]pyrazine (Sitagliptin intermediate) | Key reactant for forming the triazole ring precursor. | google.com |
| Pyrimidines | 2-Amino-4-phenyl-6-(trifluoromethyl)pyrimidine | Source of the trifluoromethyl group for the pyrimidine ring. | chemicalbook.com |
Construction of Benzofurofuranone Skeletons
The construction of benzofurofuranone skeletons represents a specialized area of organic synthesis. Based on a review of available scientific literature, the direct application of ethyl trifluoroacetate in the primary construction of the benzofurofuranone core is not a widely documented or common synthetic strategy. This particular application appears to be a niche area, with other synthetic methods being more prevalent for the formation of this specific heterocyclic system.
Synthesis of Thiophene Derivatives
Ethyl trifluoroacetate is utilized in the synthesis of fluorinated thiophene derivatives, which are of interest in materials science and medicinal chemistry. One notable application is in the preparation of substituted 3-trifluoromethylbenzo[b]thiophenes sigmaaldrich.com. Furthermore, while not always a direct component in the initial ring-forming reaction, ETFA can be used to introduce trifluoroacetyl groups onto pre-formed thiophene rings.
A common method for thiophene synthesis is the Gewald reaction , which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene impactfactor.org. While ethyl cyanoacetate is a typical reactant, subsequent modification of the resulting 2-aminothiophene with ethyl trifluoroacetate can be performed to install a trifluoroacetyl group, thereby increasing the lipophilicity and metabolic stability of the molecule. This modification is a common strategy in drug discovery programs involving thiophene scaffolds impactfactor.orgacs.org.
Intermediate in Complex Molecular Architectures
Beyond its direct role in forming heterocyclic rings, ethyl trifluoroacetate is a fundamental building block for creating more complex intermediates used in multi-step syntheses.
Synthesis of Ethyl Trifluoroacetoacetate
One of the most significant applications of ethyl trifluoroacetate is in the synthesis of ethyl 4,4,4-trifluoroacetoacetate. This transformation is typically achieved through a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, using a base such as sodium ethoxide google.com.
The resulting ethyl trifluoroacetoacetate is a highly valuable intermediate in its own right, serving as a key precursor for numerous pharmaceuticals and agrochemicals google.com. The process involves the condensation of the two esters, followed by neutralization with an acid to yield the final β-ketoester.
Reaction Scheme: Claisen Condensation to form Ethyl Trifluoroacetoacetate
Preparation of N6-Trifluoroacetyl-L-lysine Acid and Other Amino Acid Derivatives
The trifluoroacetyl group is an effective protecting group for amines in peptide synthesis and other organic transformations because it can be easily removed under mild conditions wikipedia.org. Ethyl trifluoroacetate is a widely used reagent for this purpose. It selectively reacts with the amino groups of amino acids to form stable trifluoroacetamides.
A prominent example is the synthesis of N6-trifluoroacetyl-L-lysine. In this preparation, the ε-amino group of L-lysine is selectively acylated by ethyl trifluoroacetate under basic conditions. This protection strategy is crucial for preventing unwanted side reactions at the lysine side chain during peptide synthesis.
Utility in the Synthesis of Specific Active Pharmaceutical Ingredients and Agrochemicals as Intermediates
Ethyl trifluoroacetate and its direct derivative, ethyl trifluoroacetoacetate, are critical starting materials and intermediates in the industrial synthesis of several high-value commercial products.
Celecoxib: This nonsteroidal anti-inflammatory drug (NSAID) is synthesized using ethyl trifluoroacetate as a key starting material arborpharmchem.comnbinno.com. The synthesis involves a Claisen condensation between 4-methylacetophenone and ethyl trifluoroacetate to produce the intermediate 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione researchgate.netup.ac.za. This dione is then cyclized with 4-sulfamidophenylhydrazine to form the pyrazole ring of celecoxib up.ac.za.
Sitagliptin: This anti-diabetic medication features a triazolopyrazine core. As mentioned previously, ethyl trifluoroacetate is a crucial reactant in forming this heterocyclic system from a piperazine hydrazone precursor google.com.
Penthiopyrad: This broad-spectrum fungicide is another example of an agrochemical whose synthesis relies on ethyl trifluoroacetate. The synthesis begins with the reaction of ethyl trifluoroacetate with ethyl cyanoacrylate to form an enol-ester intermediate. This intermediate is then reacted with N-methylhydrazine to construct the core trifluoromethyl-substituted pyrazole ring of penthiopyrad.
Table 2: Ethyl Trifluoroacetate as an Intermediate in API and Agrochemical Synthesis
| Final Product | Product Class | Role of Ethyl Trifluoroacetate | Key Intermediate Formed | Reference |
|---|---|---|---|---|
| Celecoxib | Anti-inflammatory (API) | Starting material for Claisen condensation. | 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione | arborpharmchem.comresearchgate.netup.ac.za |
| Sitagliptin | Anti-diabetic (API) | Reactant for heterocycle formation. | N-[(2Z)-piperazine-2-ylidene]trifluoroacetyl hydrazine | google.com |
| Penthiopyrad | Fungicide (Agrochemical) | Starting material for pyrazole synthesis. | Trifluoromethyl-substituted pyrazole precursor |
Advanced Nitramine Synthesis via Trifluoroacetate Intermediates
The trifluoroacetate group serves as a valuable intermediate in the synthesis of advanced nitramine compounds, which are often components of energetic materials. A notable example involves the synthesis of 2,2-bis(2-methoxy-1-oxidodiazenyl)ethyl derivatives of methylnitramine and ethylenedinitramine. This process is achieved by treating 2,2-bis(2-methoxy-1-oxidodiazenyl) ethyl trifluoroacetate with the corresponding nitramines in the presence of N-ethyl-N,N-diisopropylamine researchgate.net.
Furthermore, the trifluoroacetyl group can be employed as a protective group for secondary amine and hydroxyl functionalities during nitration or nitrolysis reactions. This strategy allows for the selective introduction of nitro groups into complex molecules. The trifluoroacetyl protecting group can be subsequently removed under mild solvolysis conditions, yielding the desired energetic molecules. This methodology has been successfully applied to the synthesis of complex energetic compounds such as 2,6,8,12-tetranitro- and 2,4,6,8,12-pentanitro-2,4,6,8,10,12-hexaazaisowurtzitane researchgate.net.
| Reactant | Reagent | Product | Reference |
| 2,2-bis(2-methoxy-1-oxidodiazenyl) ethyl trifluoroacetate | Methylnitramine, N-ethyl-N,N-diisopropylamine | 2,2-bis(2-methoxy-1-oxidodiazenyl)ethyl methylnitramine | researchgate.net |
| 2,2-bis(2-methoxy-1-oxidodiazenyl) ethyl trifluoroacetate | Ethylenedinitramine, N-ethyl-N,N-diisopropylamine | 2,2-bis(2-methoxy-1-oxidodiazenyl)ethyl ethylenedinitramine | researchgate.net |
| Secondary amine or hydroxyl group containing molecule | Trifluoroacetic anhydride (B1165640) | N- or O-trifluoroacetylated intermediate | researchgate.net |
| N- or O-trifluoroacetylated intermediate | Nitrating/Nytrolysing agent (e.g., N2O5/CH2Cl2) | Nitrated trifluoroacetylated intermediate | researchgate.net |
| Nitrated trifluoroacetylated intermediate | Solvolysis agent (e.g., MeOH/H2O) | Deprotected nitrated product | researchgate.net |
Electrochemical Silylation to Trifluoroacetyltrimethylsilane
Ethyl trifluoroacetate serves as a key starting material in the electrochemical synthesis of trifluoroacetyltrimethylsilane (CF3COSiMe3). This process involves a two-step electrosynthesis . The reaction demonstrates a non-defluorinative electrochemical silylation of ethyl trifluoroacetate, proceeding through its ethyltrimethylsilyl ketal intermediate . This method provides a practical route to trifluoroacetyltrimethylsilane, a valuable reagent in organic synthesis.
The selective silylation of ethyl trifluoroacetate to the corresponding ethyltrimethylsilyl ketal is a critical step in this synthesis researchgate.net.
| Starting Material | Key Process | Intermediate | Final Product | Reference |
| Ethyl trifluoroacetate | Two-step electrosynthesis | Ethyltrimethylsilyl ketal of trifluoroacetyltrimethylsilane | Trifluoroacetyltrimethylsilane |
Utility in Supramolecular Chemistry
Ethyl trifluoroacetate and its derivatives play a role in the construction of complex molecular architectures in supramolecular chemistry. The trifluoroacetate group can be utilized as a counterion or as part of a larger molecular building block, influencing the self-assembly and recognition properties of the resulting supramolecular systems.
Preparation of N-Heterocycle-Dipeptide Conjugates
A significant application of trifluoroacetate intermediates is found in the synthesis of N-heterocycle-dipeptide conjugates, which are precursors for supramolecular hydrogels. In this synthetic route, N-Boc protected dipeptide ethyl esters are deprotected using trifluoroacetic acid (TFA). This deprotection step yields the trifluoroacetate salts of the dipeptide ethyl esters in quantitative yields nih.gov.
These trifluoroacetate salts are then coupled with heterocyclic carboxylic acids using a coupling agent like HBTU and a base such as triethylamine (Et3N) to produce the final N-heterocycle-dipeptide ester conjugates. These conjugates can be further hydrolyzed to the corresponding carboxylic acids, which can then undergo self-assembly to form hydrogels nih.gov.
| N-Boc Dipeptide Ethyl Ester | Deprotection Reagent | Intermediate | Coupling Partners | Final Product | Reference |
| N-Boc-l-phenylalanyl-l-phenylalaninate ethyl ester | Trifluoroacetic acid (TFA) | Trifluoroacetate salt of ethyl l-phenylalanyl-l-phenylalaninate | Heterocyclic carboxylic acid, HBTU, Et3N | N-heterocycle-l-phenylalanyl-l-phenylalaninate ethyl ester conjugate | nih.gov |
| N-Boc-l-phenylalanyl-l-leucinate ethyl ester | Trifluoroacetic acid (TFA) | Trifluoroacetate salt of ethyl l-phenylalanyl-l-leucinate | Heterocyclic carboxylic acid, HBTU, Et3N | N-heterocycle-l-phenylalanyl-l-leucinate ethyl ester conjugate | nih.gov |
Ethyl Trifluoroacetate in Polymer Science and Advanced Materials
Modification of Polymer Properties Through Trifluoroacetyl Incorporation
The introduction of trifluoroacetyl groups into polymer structures is a key strategy for modifying their properties. This modification is often achieved using reagents like ethyl trifluoroacetate (B77799) or trifluoroacetic anhydride (B1165640). wikipedia.org The high electronegativity and unique steric profile of the trifluoromethyl (CF3) group can lead to significant changes in a polymer's thermal stability, solubility, and surface properties.
For instance, the incorporation of long-chain fluoroalkyls into a polysiloxane backbone has been shown to enhance the thermal stability of the resulting polymer. researchgate.net This improvement is attributed to the fluoroalkyl chains shielding the inner polysiloxane skeleton. researchgate.net Similarly, acetylation of natural fibers like windmill palm fiber can significantly improve their water repellency. britannica.com While not using ethyl trifluoroacetate directly, this demonstrates the principle of how acyl group incorporation modifies polymer surfaces.
In the realm of biopolymers, trifluoroacetylation is a known, sometimes unintentional, modification in solid-phase peptide synthesis. The trifluoroacetyl group can attach to free amino groups on the peptide chain, a process that highlights its reactivity and ability to alter the fundamental properties of a polymer. rsc.org The use of trifluoroacetic anhydride (TFAA) with poly(ϵ-caprolactone) (PCL) oligomers results in the formation of an α-trifluoroacetate-ω-trifluoroacetanhydride PCL, a reactive intermediate used for creating block copolymers like PCL-b-PEG. wikipedia.org This functionalization is a prime example of how trifluoroacetyl groups serve as reactive handles for further polymer modification.
Table 1: Effects of Fluoroalkyl Group Incorporation on Polymer Properties
| Polymer Backbone | Modification Method | Resulting Property Change | Reference |
| Polysiloxane | Modification with long-chain fluoroacrylate | Enhanced thermal stability | researchgate.net |
| Poly(ϵ-caprolactone) | Reaction with trifluoroacetic anhydride | Formation of reactive end-groups for block copolymer synthesis | wikipedia.org |
| Polypeptides (Resin) | Exposure to trifluoroacetic acid | Unwanted side reaction forming Nα-trifluoroacetyl groups | rsc.org |
| Cellulose (Palm Fiber) | Acetylation | Improved water repellency (hydrophobicity) | britannica.com |
Role in Polymerization Initiator Systems and Catalyst Development
Ethyl trifluoroacetate and its derivatives, particularly trifluoroacetic acid (TFA) and metal trifluoroacetate salts, play a crucial role in the development of modern polymerization systems. TFA has been used as a catalyst for the polymerization of monomers like furfuryl alcohol. acs.org Research has shown that while TFA effectively polymerizes the monomer, changes in acid concentration and temperature primarily affect the polymer's microstructure, such as reducing ether-bridged sequences, rather than enhancing its linearity. acs.org
More advanced applications involve the use of trifluoroacetate as a ligand in transition metal catalysts. The electronic properties of the trifluoroacetate group can influence the activity and stability of the catalytic center. A notable example is the development of catalyst systems for Atom Transfer Radical Polymerization (ATRP), a type of reversible-deactivation radical polymerization. In some ATRP systems, a very low concentration of a copper catalyst, such as CuCl2 complexed with ligands, is used to control the polymerization of monomers. mdpi.com While not directly using ethyl trifluoroacetate, the principles of using electron-withdrawing groups to tune catalyst performance are relevant.
A significant development is the use of palladium(II) trifluoroacetate (Pd(tfa)2) in initiator systems. These systems are often more practical as they can be generated from common reagents with simpler procedures compared to earlier catalysts that required very low temperatures and strictly controlled environments. researchgate.net
Application in C1 Polymerization of Diazoacetate
A key application of trifluoroacetate-based catalysts is in the C1 polymerization of diazoacetates. researchgate.net C1 polymerization is a powerful technique that builds polymer chains one carbon at a time, allowing for the synthesis of highly substituted polymers that are inaccessible through traditional methods. mdpi.com
Researchers have developed an effective initiating system for the C1 polymerization of ethyl diazoacetate (EDA) by combining Salicylaldiminate (SalAld) ligands with palladium(II) trifluoroacetate (Pd(tfa)2). researchgate.net In this system, the active catalyst is generated in situ by mixing the components in a solvent like THF. researchgate.net The polymerization of EDA using this SalAld/Pd(tfa)2 system yields poly(ethyl diazoacetate) with a high molecular weight and a syndiotactic-rich structure. researchgate.net
Table 2: C1 Polymerization of Ethyl Diazoacetate (EDA) with SalAld/Pd(tfa)2 System
| [SalAld]/[Pd(tfa)2] Ratio | Temperature (°C) | Time (h) | Polymer Yield (%) | Molar Mass (Mn,SEC) |
| 2:1 | 50 | 13 | 41 | 35,000 |
| 4:1 | 50 | 13 | 50 | 29,000 |
| 4:1 | 30 | 24 | 38 | 20,000 |
Data synthesized from research findings. researchgate.net
This method represents a significant advantage as it utilizes a commercially available and stable palladium precursor, Pd(tfa)2, making the synthesis of these unique polymers more accessible. researchgate.net
Synthesis of Fluorinated Esters for Advanced Material Development
Ethyl trifluoroacetate is a cornerstone reagent for synthesizing a wide array of fluorinated esters and ketones, which are precursors to advanced materials. wikipedia.orggoogle.com The trifluoromethyl group it provides is integral to developing materials with specific properties, including enhanced thermal stability, chemical resistance, and unique electronic characteristics. researchgate.net These fluorinated building blocks are used in pharmaceuticals, agrochemicals, and functional materials like near-IR fluorophores. wikipedia.orgresearchgate.net
Applications of ethyl trifluoroacetate in synthesis include:
Synthesis of trifluoromethyl-containing heterocycles : It is used to create cyclopentenones and furans that bear a trifluoromethyl group. beilstein-journals.org
Preparation of trifluoromethyl ketones : It participates in a metathesis reaction with alkyl aryl ketones to produce trifluoromethyl ketones. beilstein-journals.org
Protecting Group Chemistry : The trifluoroacetyl group, readily introduced using ethyl trifluoroacetate, serves as a protecting group for amines in organic synthesis, as it can be cleaved under mild conditions. wikipedia.org This is crucial in the multi-step synthesis of complex molecules for materials science.
Fluorophore Synthesis : Trifluoroacetic acid (TFA), the parent acid of ethyl trifluoroacetate, is used to cleave protecting groups in the synthesis of complex molecules like sulfonated near-IR fluorophores. This demonstrates the role of the trifluoroacetyl moiety's chemistry in creating functional dyes for biological and materials applications. electronicsandbooks.com
Applications in Liquid Crystal Synthesis
The incorporation of fluorine atoms is a critical strategy in the design of modern liquid crystal (LC) materials for display technologies. wikipedia.org Fluorination significantly alters key physical properties such as dielectric anisotropy, optical anisotropy (birefringence), and viscosity. wikipedia.orgacs.org Ethyl trifluoroacetate serves as a valuable source for the trifluoromethyl (CF3) group, which, due to its bulkiness and strong dipole moment, can profoundly influence the mesomorphic behavior and electro-optical properties of LC molecules. researchgate.net
The placement of fluorine atoms or CF3 groups on the liquid crystal molecule is crucial. For instance, a key challenge in the field is developing LCs with either positive or negative dielectric anisotropy, which is required for different types of LCDs like twisted nematic (TN) and vertical alignment (VA) displays, respectively. researchgate.net Introducing C-F bonds parallel or perpendicular to the long molecular axis allows for the precise tuning of this property. researchgate.net
While direct synthesis routes starting from ethyl trifluoroacetate are part of a broader synthetic strategy, the use of its parent acid, trifluoroacetic acid (TFA), has been studied directly. For example, adding small amounts of TFA to lyotropic polypeptide liquid crystals was found to significantly alter their viscoelastic properties. The twist elastic modulus (K22) and rotational viscosity coefficient (γ1) change, affecting the material's response to external fields. tcichemicals.com This highlights the direct impact of trifluoroacetate chemistry on the bulk properties of liquid crystalline phases.
Table 3: Influence of Trifluoroacetic Acid (TFA) on Polypeptide Liquid Crystal Properties
| Property | Effect of TFA Addition | Reference |
| Molecular Conformation | Disrupts α-helical structure, increases flexibility | tcichemicals.com |
| Viscoelasticity | Rotational viscosity (γ1) changes abruptly, twist elastic modulus (K22) is insensitive in the pre-helix-coil transition range | tcichemicals.com |
| Order Parameter (S) | Decreases linearly with increasing TFA concentration | tcichemicals.com |
Preparation of Polymer Trifluoroacetate Salts
Polymer trifluoroacetate salts often form as a result of using trifluoroacetic acid (TFA) during polymer synthesis and modification. TFA is widely employed as a strong acid for various chemical transformations, most notably for the cleavage of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group commonly used in solid-phase peptide synthesis.
When a polymer containing a basic site, such as an amine group (-NH2), is treated with TFA, an acid-base reaction occurs. The TFA protonates the amine, forming an ammonium (B1175870) cation (-NH3+), while the trifluoroacetate anion (CF3COO-) acts as the counter-ion. The result is the formation of a polymer trifluoroacetate salt.
This salt formation is a common occurrence in several areas:
Peptide and Protein Chemistry : After synthesizing a peptide on a solid support, TFA is often used to cleave the peptide from the resin and remove protecting groups. The resulting crude peptide is typically isolated as a trifluoroacetate salt.
Synthesis of Amine-Containing Molecules : In the synthesis of complex organic molecules like specialized detergents, TFA is used in the final deprotection step to unmask amine functionalities. The final purified product is often obtained as a trifluoroacetate salt.
Resin Modification : During solid-phase synthesis, residual hydroxymethyl groups on the polystyrene resin can react with TFA to form trifluoroacetoxymethyl sites. These sites can act as trifluoroacetylating agents, but the presence of trifluoroacetate salts of quaternary sites on the resin has also been considered as a factor in side reactions. rsc.org
The removal of the trifluoroacetate counter-ion may be necessary for certain applications. This is typically achieved by treating the salt with a base, such as sodium bicarbonate or a basic ion-exchange resin, to neutralize the acid and liberate the free amine form of the polymer.
Computational and Spectroscopic Investigations of Ethyl Trifluoroacetate
Theoretical Studies of Reaction Pathways and Transition States
Theoretical chemistry provides powerful tools for understanding the mechanisms of chemical reactions involving ethyl trifluoroacetate (B77799). By modeling reaction pathways and identifying transition states, researchers can predict reaction kinetics and favored products.
One significant area of study is the atmospheric chemistry of ETFA, particularly its reaction with hydroxyl (OH) radicals. researchgate.net Density Functional Theory (DFT) calculations have been employed to investigate the hydrogen abstraction reactions initiated by OH radicals. researchgate.net These studies reveal that the most favorable reaction pathway is the abstraction of a hydrogen atom from the methylene (B1212753) (-CH2-) group of the ethyl ester, rather than from the methyl (-CH3) group. researchgate.net The mechanism involves the formation of pre- and post-reactive complexes. researchgate.net
The kinetics of these reactions have been determined over a wide temperature range (200-450 K), with the calculated rate constant at 298 K showing good agreement with experimental data. researchgate.net
Table 1: Calculated vs. Experimental Rate Constant for ETFA + OH Reaction at 298 K
| Method | Rate Constant (cm³/molecule·s) |
| Theoretical (G2(MP2)//MPWB1K/6-31+G(d,p)) | 2.43 × 10⁻¹³ |
| Experimental | (2.64 ± 0.59) × 10⁻¹³ |
Data sourced from a theoretical investigation on the mechanism, kinetics, and thermochemistry of gas-phase reactions of ethyl trifluoroacetate with OH radicals. researchgate.net
Computational studies have also explored the hydrolysis of related trifluoro-thioesters, which provides insight into the behavior of the trifluoroacetyl group. For S-ethyl trifluorothioacetate, calculations show that water networks can catalyze a two-step addition-cleavage reaction. mdpi.com The potential energy surfaces for these reactions have been calculated, revealing the energy barriers for the transition states. mdpi.com For instance, in the reaction with five water molecules, the transition state barrier for S-ethyl trifluorothioacetate was found to be -1.8 kcal/mol relative to the reactants. mdpi.com
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are essential for understanding the intrinsic properties of the ethyl trifluoroacetate molecule. These methods provide information on molecular geometry, charge distribution, and core-level binding energies.
Various computational methods, including Density Functional Theory (DFT) combined with multireference configuration interaction (DFT/MRCI) and scalable molecular GW calculations, have been used to model ETFA. researchgate.netresearchgate.net These models are used to simulate spectroscopic data, such as X-ray Photoelectron Spectra (XPS), which can then be compared to experimental results. researchgate.net
A key aspect of these calculations is determining the core-level binding energies of the different atoms within the molecule. This information is crucial for interpreting experimental spectra and understanding the chemical environment of each atom. For example, the binding energies for the four distinct carbon atoms in ethyl trifluoroacetate have been determined experimentally and serve as a benchmark for computational methods. researchgate.net
Table 2: Experimental Core-Level Binding Energies for Carbon 1s States in Ethyl Trifluoroacetate
| Carbon Atom | Experimental Binding Energy (eV) |
| C(F₃) | 295.6 |
| C(O)O | 292.0 |
| O-C H₂ | 289.4 |
| C H₃ | 287.7 |
Experimental results with respect to the vacuum level. researchgate.net The carbon atoms are labeled based on their chemical environment.
These theoretical models provide a detailed picture of the molecule's electronic structure, which is fundamental to its chemical reactivity and physical properties. researchgate.netresearchgate.net
Spectroscopic Analysis in Mechanistic Studies (e.g., NMR, Mass Spectrometry of Intermediates)
Spectroscopic techniques are indispensable for identifying ethyl trifluoroacetate and studying its role in chemical reactions. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful for characterizing the molecule and any intermediates formed during a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are routinely used to confirm the structure of ethyl trifluoroacetate. The ¹H NMR spectrum typically shows a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group. chemicalbook.comguidechem.com The ¹³C NMR spectrum provides distinct signals for the four carbon atoms in the molecule. guidechem.comnih.gov ¹⁹F NMR is also a key technique, showing a characteristic signal for the trifluoromethyl (-CF₃) group. nih.govspectrabase.com
In mechanistic studies, NMR is used to follow the progress of reactions. For example, the esterification of alcohols with trifluoroacetic acid to form trifluoroacetate esters, including ETFA, can be monitored in an NMR tube. semanticscholar.org This allows for the direct observation of the conversion of reactants to products. semanticscholar.org
Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to identify ethyl trifluoroacetate and determine its molecular weight. The mass spectrum of ETFA shows a molecular ion peak corresponding to its mass, as well as a characteristic fragmentation pattern that can be used for identification. nih.govmassbank.eu The fragmentation typically involves the loss of parts of the ethyl group or the trifluoromethyl group. massbank.eu This technique is crucial for detecting ETFA as a product or intermediate in complex reaction mixtures. nist.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The gas-phase IR spectrum of ethyl trifluoroacetate displays strong absorption bands corresponding to the C=O (carbonyl) stretching vibration and C-F stretching vibrations, confirming the ester and trifluoromethyl functionalities. nist.gov
Table 3: Key Spectroscopic Data for Ethyl Trifluoroacetate
| Technique | Observation |
| ¹H NMR | Quartet (CH₂) and Triplet (CH₃) |
| ¹³C NMR | Four distinct signals for the C atoms |
| ¹⁹F NMR | Single peak for the CF₃ group |
| Mass Spec (EI) | Molecular Ion Peak (m/z 142) and characteristic fragments (e.g., m/z 69 [CF₃]⁺) massbank.eu |
| IR Spectroscopy | Strong C=O and C-F stretching bands nist.gov |
Data compiled from various spectroscopic databases and literature. guidechem.commassbank.eunist.gov
Conformational Analysis in Different Phases
The ethyl trifluoroacetate molecule can exist in different spatial arrangements, known as conformations, due to rotation around its single bonds. The relative stability of these conformers can influence the molecule's physical properties and reactivity.
Computational studies have shown that in the gas phase, ethyl trifluoroacetate exists as two stable conformers. researchgate.net These conformers differ by the rotation around the C(O)-O bond. The most stable conformer is the anti conformation, where the trifluoromethyl group is oriented opposite to the ethyl group. researchgate.netresearchgate.net A second, less stable cis conformer exists at a higher energy. researchgate.net This preference for the anti conformer is also observed in the related molecule, methyl trifluoroacetate, where the stabilization is attributed primarily to electrostatic and steric contributions. researchgate.netyork.ac.uk
Table 4: Conformers of Ethyl Trifluoroacetate
| Conformer | Dihedral Angle (C-O-C=O) | Relative Stability |
| Anti | ~180° | Global Minimum (Most Stable) researchgate.netyork.ac.uk |
| Cis | ~0° | Higher Energy Minimum researchgate.netyork.ac.uk |
Conformational data based on theoretical calculations for trifluoroacetate esters. researchgate.netyork.ac.uk
Future Directions and Emerging Research Areas in Ethyl Trifluoroacetate Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The evolution of ethyl trifluoroacetate (B77799) chemistry is intrinsically linked to the development of innovative catalytic systems. The goal is to enhance reaction rates, improve selectivity, and simplify catalyst recovery and reuse. google.com
Recent advancements include the use of strong acidic cation exchange resins as catalysts for the esterification of trifluoroacetic acid with ethanol (B145695). google.com This method offers a simplified process, allowing for the repeated use of the catalyst and recovered ethanol, which effectively reduces production costs and improves the yield to over 95%. google.com Another approach involves using mineral acids, such as sulfuric acid, which facilitate the separation of the catalyst from the ethyl trifluoroacetate product by forming two distinct layers, simplifying recovery. google.com
For condensation reactions, such as the synthesis of ethyl trifluoroacetoacetate, novel catalysts derived from divalent and trivalent metal salt mixtures are being explored. google.com These catalysts, prepared by co-precipitation and subsequent treatment, have shown effectiveness in the Claisen condensation reaction of ethyl trifluoroacetate and ethyl acetate (B1210297). google.comgoogle.com Similarly, sodium ethoxide in an organic solvent is used to catalyze this condensation, demonstrating mild reaction conditions and high product selectivity. google.com
In the realm of transesterification, Amberlyst-15 , a solid acid resin, has proven effective in converting ethyl trifluoroacetate (ETFA) to methyl trifluoroacetate (MTFA). tandfonline.com This research highlights the potential for continuous processes in packed bed reactors, achieving significant conversion rates. tandfonline.com Furthermore, silver-based catalysts, like silver acetate (AgOAc), are enabling novel synthetic routes, such as the intramolecular cyclization and oxazole (B20620) ring-opening reactions to synthesize isoquinolones under mild conditions. acs.org
Table 1: Comparison of Catalytic Systems for Ethyl Trifluoroacetate Reactions
| Reaction Type | Catalyst System | Key Advantages | Reference |
|---|---|---|---|
| Esterification | Strong Acidic Cation Exchange Resin | High yield (>95%), catalyst and ethanol reusability, simplified process. | google.com |
| Esterification | Sulfuric Acid | Facilitates easy catalyst separation and reuse through layer formation. | google.com |
| Claisen Condensation | Divalent/Trivalent Metal Salt Mixture | High yield and process simplicity for ethyl trifluoroacetoacetate synthesis. | google.com |
| Claisen Condensation | Sodium Ethoxide | Mild conditions, high raw material conversion, and product selectivity. | google.com |
| Transesterification | Amberlyst-15 | Effective for continuous processes in packed bed reactors. | tandfonline.com |
| Intramolecular Cyclization | Silver Acetate (AgOAc) | Cost-effective, mild conditions, high selectivity for isoquinolone synthesis. | acs.org |
Integration of Ethyl Trifluoroacetate Chemistry into Sustainable and Green Industrial Processes
The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly influencing the industrial applications of ethyl trifluoroacetate. wiley-vch.dewjarr.com A primary focus is on developing manufacturing processes that are not only economically viable but also environmentally benign. wiley-vch.de
A significant area of research is the recovery and reuse of trifluoroacetic acid (TFA), a key raw material for ethyl trifluoroacetate. tandfonline.comwikipedia.org Since TFA forms a high-boiling azeotrope with water, its recovery via simple distillation is difficult. tandfonline.comprepchem.com Esterification to ethyl trifluoroacetate presents a viable method to recover the acid from dilute aqueous mixtures. tandfonline.com Processes are being optimized to improve reaction yields and facilitate the separation and purification of the final product, thereby creating a more sustainable cycle. google.comtandfonline.com
Modern synthesis methods for ethyl trifluoroacetate emphasize energy efficiency, catalyst recycling, and waste reduction. google.comwjarr.com For instance, using strong acidic cation exchange resins as catalysts eliminates the need for separate filtration and drying steps, streamlining the operation and reducing energy consumption. google.com The ability to reuse the catalyst and recovered ethanol further enhances the green credentials of the process. google.com The shift from traditional chemical processes to these more integrated and down-sized production methods minimizes transport, storage, and the generation of hazardous intermediates. wiley-vch.de This aligns with the broader goal of making industrial chemistry inherently safer by minimizing hazards rather than just controlling exposure. wiley-vch.de
Exploration of New Synthetic Utilities in Underexplored Chemical Transformations
Ethyl trifluoroacetate continues to be a versatile reagent for introducing the trifluoromethyl group into organic molecules. innospk.com Researchers are actively exploring its utility in novel and less conventional chemical transformations to create complex and valuable compounds.
One emerging application is its use in multicomponent domino reactions. For example, a three-component cyclization of ethyl trifluoropyruvate (derived from ethyl trifluoroacetate) with methyl ketones and amino alcohols provides a new pathway to synthesize bicyclic γ-lactams, such as trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones. nih.gov This demonstrates the potential for building complex heterocyclic frameworks in a single, efficient step. nih.gov
Ethyl trifluoroacetate also serves as a key starting material for synthesizing a range of other important organic fluorine compounds. sigmaaldrich.comwikipedia.org These include:
Trifluoromethyl-containing cyclopentenones and furans , synthesized from aromatic ynones. sigmaaldrich.com
Trifluoroacetyltrimethylsilane , prepared via a two-step electrosynthesis. sigmaaldrich.com
Trifluoromethyl ketones , formed through a metathesis reaction with alkyl aryl ketones. sigmaaldrich.com
o-Fluorinated trifluoroacetophenones , synthesized from substituted fluorobenzenes. sigmaaldrich.com
Furthermore, it is used in the Claisen condensation with ethyl acetate to produce ethyl 4,4,4-trifluoroacetoacetate, an important intermediate for various pesticides and pharmaceuticals. google.com The trifluoroacetyl group, readily introduced using ethyl trifluoroacetate, is also valued as a protecting group for amines in organic synthesis because it can be removed under mild conditions. wikipedia.org These expanding applications highlight the ongoing effort to leverage ethyl trifluoroacetate's reactivity in innovative ways.
Advanced Mechanistic Elucidation of Fluorination and Acylation Processes
A deeper understanding of the reaction mechanisms involving ethyl trifluoroacetate is crucial for optimizing existing processes and designing new transformations. Advanced computational and experimental techniques are being employed to elucidate the intricate details of these reactions.
Studies on the hydrolysis of related trifluoroacetate esters provide insight into the fundamental steps of acylation. For example, research on p-nitrophenyl trifluoroacetate has shown that water networks can catalyze a two-step addition-cleavage reaction. mdpi.com Computational studies using potential energy surfaces have revealed the role of water molecules in forming ring-like transition states that facilitate the reaction. mdpi.com These mechanistic details help explain reaction rates and the influence of leaving groups, as seen in the slower hydrolysis of S-ethyl trifluorothioacetate compared to p-nitrophenyl trifluoroacetate. mdpi.com
In catalyst development, mechanistic investigations are key to improving performance. A study on the silver-catalyzed synthesis of isoquinolones from oxazole derivatives proposed a mechanism involving a 1,3-shift of a hydroxyl group, facilitated by the silver catalyst. acs.org Understanding such pathways allows for the rational design of more efficient catalytic systems. By clarifying the roles of catalysts, solvents, and reactants at a molecular level, researchers can better control reaction outcomes, enhance selectivity, and improve yields in both fluorination and acylation processes.
Role in Emerging Fields of Chemical Synthesis and Materials Science
The unique properties conferred by the trifluoromethyl group—such as enhanced lipophilicity and metabolic stability—ensure that ethyl trifluoroacetate will continue to play a significant role in emerging areas of chemical science. innospk.com
In pharmaceuticals , ethyl trifluoroacetate is a critical intermediate for synthesizing modern drugs. innospk.comchemicalbook.com Its ability to introduce fluorine atoms enhances the bioactivity and stability of active pharmaceutical ingredients (APIs). innospk.com For instance, it is used in the synthesis of the anti-inflammatory drug Celecoxib and is a precursor for intermediates in the production of novel MAPK-interacting kinase (MNK) inhibitors for cancer therapy. innospk.comacs.org The development of highly characterized impurity standards, such as those related to the synthesis of the anticoagulant Edoxaban, underscores the importance of precise chemical control where ethyl trifluoroacetate derivatives are involved. openpr.com
In agrochemicals , the incorporation of trifluoromethyl groups can lead to more potent and stable pesticides. google.comchemicalbook.com Ethyl 4,4,4-trifluoroacetoacetate, synthesized from ethyl trifluoroacetate, is a key building block for pesticides like thifluzamide (B1681302) and fluacrypyrim. google.com
In materials science , fluorinated compounds are valued for their unique properties. While specific applications of ethyl trifluoroacetate in advanced materials are still an emerging area, its role as a precursor to trifluoromethylated compounds suggests potential uses in the development of specialized polymers, liquid crystals, and other functional materials where the properties imparted by fluorine are desirable. ontosight.ai The ongoing development of more efficient and environmentally benign fluorination methods will likely accelerate its adoption in these advanced applications. semanticscholar.org
Q & A
Q. What are the recommended synthetic routes for preparing ethyl 2,2,2-trifluoro-1-oxo derivatives, and how do reaction conditions influence yield?
Ethyl 2,2,2-trifluoro-1-oxo derivatives are typically synthesized via nucleophilic substitution or esterification reactions. For example, trifluoroacetyl-containing precursors can react with ethanol under acid-catalyzed conditions to form the ethyl ester. Reaction optimization often involves:
- Catalyst selection : Use of sulfuric acid or p-toluenesulfonic acid to enhance esterification efficiency .
- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to drive equilibrium toward product formation without decomposition .
- Solvent choice : Polar aprotic solvents like tetrahydrofuran (THF) improve solubility of fluorinated intermediates .
Yields >95% can be achieved by monitoring reaction progress via thin-layer chromatography (TLC) and employing vacuum distillation for purification .
Q. How can researchers optimize purification techniques for ethyl 2,2,2-trifluoro-1-oxo compounds?
High-purity (>95%) isolation requires:
- Fractional distillation : Leveraging differences in boiling points (e.g., 53–55°C for trifluoroethyl intermediates) to separate byproducts .
- Recrystallization : Using hexane/ethyl acetate mixtures to remove non-polar impurities .
- Column chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) resolves structurally similar fluorinated analogs .
Advanced Research Questions
Q. What analytical methodologies resolve structural and stereochemical ambiguities in ethyl 2,2,2-trifluoro-1-oxo derivatives?
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated in ethyl carboxylate derivatives (e.g., C28H28O7, R-factor = 0.044) .
- NMR spectroscopy :
- Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies (IR) and NMR chemical shifts, validated against experimental data .
Q. How do solvent polarity and temperature affect the stability of ethyl 2,2,2-trifluoro-1-oxo derivatives?
- Polar solvents : Acetonitrile and DMSO stabilize the compound via dipole interactions but may accelerate hydrolysis at >40°C .
- Non-polar solvents : Hexane minimizes degradation but risks precipitation during long-term storage.
- Temperature : Storage at −20°C in amber vials under inert gas (Ar/N₂) prevents radical-mediated decomposition .
Q. What strategies reconcile discrepancies in reported spectroscopic data for these compounds?
- Reference standards : Cross-validate spectra using NIST Chemistry WebBook data (e.g., 2,2,2-trifluoroethanol, InChIKey: RHQDFWAXVIIEBN) .
- Statistical analysis : Apply multivariate regression to correlate NMR shifts with substituent effects (e.g., Hammett parameters for fluorinated groups) .
- Collaborative databases : Share crystallographic data (CCDC) and spectral libraries to resolve conflicting assignments .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
